molecular formula C17H13F6NO2 B4921947 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide

3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide

Cat. No.: B4921947
M. Wt: 377.28 g/mol
InChI Key: PDVSLCHJLXWMSZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide: is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and a biphenyl structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide typically involves multiple steps:

    Formation of the Biphenyl Structure: The initial step involves the synthesis of the biphenyl structure, which can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the intermediate compound and an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

    Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(trifluoromethyl)propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-(4-methoxybiphenyl-2-YL)-2-(trifluoromethyl)propanamide
  • 3,3,3-Trifluoro-N-(4-methoxybiphenyl-4-YL)-2-(trifluoromethyl)propanamide
  • 3,3,3-Trifluoro-N-(4-methoxybiphenyl-3-YL)-2-(difluoromethyl)propanamide

Uniqueness

  • Structural Differences : The position of the methoxy group and the number of fluorine atoms can significantly affect the compound’s chemical properties and biological activity.
  • Chemical Properties : The presence of multiple trifluoromethyl groups imparts unique electronic and steric effects, making it distinct from similar compounds.
  • Biological Activity : Variations in structure can lead to differences in enzyme binding affinity, receptor interaction, and overall biological activity.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-methoxy-5-phenylphenyl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6NO2/c1-26-13-8-7-11(10-5-3-2-4-6-10)9-12(13)24-15(25)14(16(18,19)20)17(21,22)23/h2-9,14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSLCHJLXWMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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